N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a thiadiazole ring, which is further connected to a diethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the bromophenyl-thiadiazole intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group can be coupled with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Coupling Reactions: Palladium catalysts, boronic acids, bases like triethylamine or pyridine
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and mechanisms of action.
Industrial Applications: Its unique chemical structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The bromophenyl group and thiadiazole ring are known to interact with enzymes and receptors, leading to inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiadiazole derivative with similar antimicrobial and anticancer properties.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c1-3-25-15-10-7-13(11-16(15)26-4-2)17(24)21-19-23-22-18(27-19)12-5-8-14(20)9-6-12/h5-11H,3-4H2,1-2H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYKRWOGBBPTHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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